17-Desethynyl Norethindrone Diacetate

Description

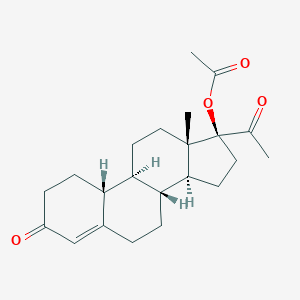

Structure

3D Structure

Properties

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O4/c1-13(23)22(26-14(2)24)11-9-20-19-6-4-15-12-16(25)5-7-17(15)18(19)8-10-21(20,22)3/h12,17-20H,4-11H2,1-3H3/t17-,18+,19+,20-,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTSLFKWJINJVBO-REGVOWLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451932 | |

| Record name | [(8R,9S,10R,13S,14S,17S)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66964-58-7 | |

| Record name | 17-Desethynyl norethindrone diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066964587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(8R,9S,10R,13S,14S,17S)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17-DESETHYNYL NORETHINDRONE DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FM4UHU5ZG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Elucidation of 17-Desethynyl Norethindrone Diacetate (EP Impurity E): A Comprehensive Technical Guide

Executive Summary

The structural elucidation of pharmaceutical impurities is a critical mandate in drug development, ensuring safety, efficacy, and strict regulatory compliance. Norethindrone acetate is a synthetic progestin widely utilized in birth control and the management of gynecological disorders such as endometriosis [1]. During its synthesis or storage, it can degrade into various impurities, one of the most notable being Norethindrone Acetate EP Impurity E, commonly cataloged in chemical databases as 17-Desethynyl Norethindrone Diacetate [2].

As a Senior Application Scientist, I have designed this whitepaper to move beyond mere spectral reporting. Here, we will deconstruct the mechanistic origin of this impurity and outline a self-validating analytical workflow—from preparative isolation to orthogonal spectroscopic elucidation—demonstrating the causality behind every experimental choice.

Chemical Identity & Mechanistic Origin

Despite the trivial name "17-Desethynyl Norethindrone Diacetate," which implies the presence of two acetate groups, the true IUPAC structure is 17-acetyl-17-acetoxy-19-norandrost-4-en-3-one (or 17-acetoxy-19-norprogesterone)[2].

Mechanism of Formation: The formation of Impurity E is a classic example of an acid-catalyzed alkyne hydration. Under acidic aqueous stress conditions (often encountered during synthetic workups or long-term stability degradation), the terminal ethynyl group (-C≡CH) at the C-17 position of Norethindrone Acetate undergoes protonation to form a vinyl cation. Subsequent nucleophilic attack by water yields an enol intermediate, which rapidly tautomerizes into a stable methyl ketone (-COCH3). This Markovnikov addition converts the 17-ethynyl group into a 17-acetyl group, increasing the molecular mass by exactly 18 Da (addition of H₂O).

Figure 1: Acid-catalyzed hydration mechanism of Norethindrone Acetate to EP Impurity E.

Experimental Workflow: Preparative Isolation

To achieve unambiguous structural elucidation, Impurity E must be isolated to >98% purity. The following protocol is designed as a self-validating system, ensuring that the isolation process itself does not induce further degradation.

Protocol 1: Preparative HPLC Isolation

-

Sample Preparation: Dissolve the enriched mother liquor in Acetonitrile:Water (50:50, v/v) to a concentration of 20 mg/mL.

-

Causality: This specific solvent ratio ensures complete solubilization of the lipophilic steroid backbone while maintaining compatibility with the initial mobile phase, preventing on-column precipitation.

-

-

Chromatographic Separation: Inject onto a C18 Preparative Column (250 x 21.2 mm, 5 µm).

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 40% B to 80% B over 30 minutes.

-

Causality: Ammonium acetate is chosen over phosphate buffers because it provides a mildly buffered environment that prevents the hydrolysis of the C-17 acetate group. Furthermore, it is volatile, which is critical for downstream MS and NMR integrity.

-

-

Fraction Collection & Lyophilization: Collect fractions based on UV triggering at 240 nm (characteristic of the Δ4-3-ketone chromophore). Lyophilize the pooled fractions to a dry white powder.

Orthogonal Structural Elucidation Logic

The elucidation relies on orthogonal techniques (HRMS and NMR) that cross-validate each other.

Figure 2: Self-validating analytical workflow for the structural elucidation of Impurity E.

Protocol 2: LC-HRMS and NMR Analysis

-

LC-HRMS Profiling: Analyze the lyophilized fraction using an ESI-Q-TOF mass spectrometer in positive ion mode.

-

Causality: ESI+ is highly sensitive to the conjugated ketone at C-3, which readily accepts a proton to form the[M+H]+ ion. HRMS differentiates hydration (+18.0106 Da) from oxidation (+15.9949 Da).

-

-

NMR Acquisition: Dissolve 5 mg of the isolate in 600 µL of CDCl₃. Acquire 1D (¹H, ¹³C) and 2D (HSQC, HMBC) spectra at 400 MHz.

-

Causality: CDCl₃ is selected for its excellent solubilizing power for non-polar steroids and its lack of exchangeable protons, allowing clear observation of all aliphatic signals.

-

Quantitative Spectroscopic Data & Validation

High-Resolution Mass Spectrometry (HRMS)

The parent API, Norethindrone Acetate, possesses a theoretical mass of 341.2111 [M+H]+. The isolated Impurity E exhibits an[M+H]+ ion at m/z 359.2217. The calculated molecular formula of C₂₂H₃₀O₄ yields exactly 8 Degrees of Unsaturation (DoU) .

Table 1: HRMS Fragmentation Data

| Ion | Observed m/z | Theoretical m/z | Mass Error (ppm) | Structural Assignment |

|---|---|---|---|---|

| [M+H]⁺ | 359.2217 | 359.2222 | -1.4 | C₂₂H₃₁O₄⁺ (Protonated Molecule) |

| [M+H - CH₃COOH]⁺ | 299.2005 | 299.2011 | -2.0 | C₂₀H₂₇O₂⁺ (Loss of C-17 acetate) |

| [M+H - CH₃COOH - H₂O]⁺ | 281.1899 | 281.1905 | -2.1 | C₂₀H₂₅O⁺ (Subsequent water loss) |

Nuclear Magnetic Resonance (NMR)

The 1D ¹H NMR spectrum reveals the absence of the terminal alkyne proton (typically a sharp singlet at ~2.5 ppm). In its place, a new highly integrated singlet emerges at 2.11 ppm, characteristic of a methyl ketone.

To definitively prove that this acetyl group is situated at C-17, we rely on 2D HMBC (Heteronuclear Multiple Bond Correlation). The HMBC spectrum exhibits a strong three-bond correlation (³JCH) from the H-21 methyl protons to the C-17 quaternary carbon (96.5 ppm), unequivocally anchoring the regiochemistry of the hydration product.

Table 2: Key ¹H and ¹³C NMR Assignments (CDCl₃, 400 MHz / 100 MHz)

| Position | ¹³C Shift (ppm) | ¹H Shift (ppm), Multiplicity | Key HMBC Correlations |

|---|---|---|---|

| C-3 | 199.5 | - | - |

| C-4 | 124.5 | 5.82, s | C-2, C-6, C-10 |

| C-17 | 96.5 | - | - |

| C-20 (Acetyl C=O) | 204.0 | - | H-21 |

| C-21 (Acetyl CH₃) | 26.5 | 2.11, s | C-17, C-20 |

| Acetate C=O | 170.5 | - | Acetate CH₃ |

| Acetate CH₃ | 21.2 | 2.04, s | Acetate C=O |

| C-18 (Methyl) | 13.5 | 0.78, s | C-12, C-13, C-14, C-17 |

Self-Validation Check: The 8 DoU calculated from the HRMS formula are perfectly accounted for by the NMR data: The steroid tetracyclic core (4 DoU) + the C4=C5 alkene (1 DoU) + the C3 ketone (1 DoU) + the acetate carbonyl (1 DoU) + the newly formed C20 methyl ketone (1 DoU) = 8 DoU. This creates a closed, self-validating logical loop.

Conclusion

The structural elucidation of 17-Desethynyl Norethindrone Diacetate (EP Impurity E) demonstrates the necessity of combining high-resolution mass spectrometry with multi-dimensional NMR. By understanding the mechanistic causality—specifically the acid-catalyzed hydration of the C-17 ethynyl group—analytical scientists can confidently design isolation protocols that preserve the integrity of the degradant, ultimately ensuring the safety profile of the Norethindrone Acetate API.

References

-

Wikipedia Contributors. "Norethisterone acetate." Wikipedia, The Free Encyclopedia. Available at:[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 11013778, 17-Desethynyl Norethindrone Diacetate." PubChem. Available at:[Link]

Sources

An In-Depth Technical Guide to the Degradation Pathways of Norethindrone Diacetate Leading to 17-Desethynyl Norethindrone Diacetate Formation

Abstract

This technical guide provides a comprehensive examination of the degradation pathways of Norethindrone Diacetate, with a specific focus on the formation of the impurity, 17-Desethynyl Norethindrone Diacetate. This document is intended for researchers, scientists, and drug development professionals engaged in the study of steroid drug stability and impurity profiling. By elucidating the underlying chemical mechanisms, this guide aims to equip the reader with the knowledge to anticipate, identify, and control this critical degradation product. We will explore the pivotal role of hydrolytic and rearrangement reactions, supported by established principles of organic chemistry and findings from forced degradation studies. Furthermore, this guide will present detailed analytical methodologies for the detection and quantification of these compounds and outline protocols for conducting robust stability studies.

Introduction: The Significance of Norethindrone Diacetate and its Degradation Profile

Norethindrone Diacetate, a potent progestin, is a cornerstone of hormonal therapy, widely utilized in oral contraceptives and for the management of various gynecological disorders. The stability and purity of this active pharmaceutical ingredient (API) are of paramount importance to ensure its therapeutic efficacy and patient safety. Degradation of Norethindrone Diacetate can lead to a loss of potency and the formation of impurities that may have altered pharmacological or toxicological profiles.

One such critical impurity is 17-Desethynyl Norethindrone Diacetate. Its formation signifies a fundamental alteration of the parent molecule at the C17 position, specifically the loss of the ethynyl group, which is crucial for its biological activity. Understanding the pathways leading to this degradation is essential for developing stable formulations, establishing appropriate storage conditions, and designing robust analytical methods for quality control.

This guide will deconstruct the chemical transformations involved in the degradation of Norethindrone Diacetate, providing a logical framework for comprehending the formation of 17-Desethynyl Norethindrone Diacetate. We will delve into the mechanistic details of the reactions, the environmental factors that promote them, and the analytical techniques required for their investigation.

Chemical Structures and Nomenclature

A clear understanding of the molecular architecture of the compounds of interest is fundamental to the discussion of their chemical transformations.

| Compound | IUPAC Name | Molecular Formula | Molecular Weight | PubChem CID |

| Norethindrone Diacetate | [(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | C₂₄H₃₀O₄ | 398.5 g/mol | 11013778 |

| 17-Desethynyl Norethindrone Diacetate | [(8R,9S,10R,13S,14S,17S)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | C₂₂H₃₀O₄ | 358.5 g/mol | 11013778 |

Postulated Degradation Pathway: From Ethynyl to Acetyl Group

The conversion of Norethindrone Diacetate to 17-Desethynyl Norethindrone Diacetate involves the transformation of the C17-ethynyl group (-C≡CH) into an acetyl group (-C(O)CH₃). Based on established principles of organic chemistry, the most plausible mechanism for this transformation under pharmaceutically relevant stress conditions is an acid-catalyzed hydration of the alkyne.

The Pivotal Role of Acid-Catalyzed Hydration

Terminal alkynes, such as the ethynyl group in Norethindrone Diacetate, can undergo hydration in the presence of an acid catalyst. This reaction follows Markovnikov's rule, where the initial addition of a proton to the terminal carbon of the alkyne leads to the formation of a vinyl carbocation. Subsequent attack by a water molecule and tautomerization of the resulting enol intermediate yields a methyl ketone.[1][2][3]

The following diagram illustrates the proposed mechanism for the acid-catalyzed hydration of the ethynyl group at the C17 position of the steroid nucleus, following the initial hydrolysis of the acetate groups.

Caption: Proposed degradation pathway of Norethindrone Diacetate.

Expertise & Experience Insight: While re-acetylation to form the diacetate of the degradant is theoretically possible, in a typical degradation scenario where water is present, the equilibrium would favor the hydrolyzed forms. The diacetate impurity is more likely encountered as a process-related impurity from the synthesis of Norethindrone Diacetate rather than a direct degradation product under hydrolytic stress. However, for the purpose of this guide, we are focusing on the core transformation of the ethynyl group.

Factors Influencing the Degradation

Several factors can influence the rate and extent of this degradation pathway:

-

pH: Acidic conditions are the primary driver for the hydration of the ethynyl group. Therefore, formulations with a lower pH are more susceptible to the formation of 17-Desethynyl Norethindrone Diacetate.

-

Temperature: As with most chemical reactions, elevated temperatures will accelerate the rate of degradation.

-

Excipients: The presence of acidic excipients in a formulation can create micro-environments that promote this degradation pathway. It is crucial to assess the compatibility of all excipients with Norethindrone Diacetate during formulation development.

Other Potential Degradation Pathways

While acid-catalyzed hydration is the most direct route to the formation of the 17-acetyl group, it is important to consider other degradation pathways that Norethindrone Diacetate can undergo, as these can lead to a more complex impurity profile. Forced degradation studies have revealed that Norethindrone is susceptible to:

-

Hydrolysis: The primary and most rapid degradation under both acidic and basic conditions is the hydrolysis of the acetate esters at C3 and C17 to yield Norethindrone.[3]

-

Oxidation: The steroid nucleus is susceptible to oxidation, which can lead to the formation of various hydroxylated and ketonic derivatives.[1]

-

Photodegradation: Exposure to light can induce degradation, although the specific photoproducts for Norethindrone Diacetate are not as well-characterized as for other steroids.

The following diagram provides a broader overview of the potential degradation pathways for the Norethindrone core structure.

Caption: Overview of Norethindrone Diacetate degradation pathways.

Analytical Methodologies for Impurity Profiling

A robust, stability-indicating analytical method is crucial for the detection, quantification, and monitoring of 17-Desethynyl Norethindrone Diacetate and other degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most commonly employed technique.

Experimental Protocol: Stability-Indicating RP-HPLC Method

The following protocol is a representative example of a stability-indicating RP-HPLC method for the analysis of Norethindrone Diacetate and its degradation products. Method optimization and validation are essential for specific applications.

1. Chromatographic System:

-

HPLC System: A gradient-capable HPLC system with a UV-Vis detector.

-

Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Column Temperature: 30°C.

-

Detector Wavelength: 245 nm.

-

Injection Volume: 10 µL.

2. Mobile Phase and Gradient Program:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0.0 60 40 15.0 40 60 20.0 20 80 25.0 20 80 25.1 60 40 | 30.0 | 60 | 40 |

3. Sample and Standard Preparation:

-

Diluent: Acetonitrile:Water (50:50, v/v).

-

Standard Solution: Prepare a solution of Norethindrone Diacetate reference standard in the diluent at a concentration of approximately 0.1 mg/mL.

-

Sample Solution: Prepare a solution of the test sample in the diluent to achieve a similar concentration of Norethindrone Diacetate.

4. Method Validation:

-

The method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness. Forced degradation studies are a key component of demonstrating specificity.

Expertise & Experience Insight: The choice of a C18 column provides good retention and separation for the relatively non-polar steroid molecules. A gradient elution is necessary to resolve the parent drug from its various degradation products, which may have a wide range of polarities. The use of a low concentration of formic acid in the mobile phase helps to improve peak shape and ionization efficiency if mass spectrometry is used for peak identification.

Forced Degradation Studies: A Proactive Approach

Forced degradation studies are an indispensable tool for identifying potential degradation products and elucidating degradation pathways.[4] These studies involve subjecting the drug substance to stress conditions that are more severe than those encountered during routine storage and handling.

Experimental Protocol: Forced Degradation of Norethindrone Diacetate

The following protocol outlines a typical forced degradation study for Norethindrone Diacetate.

1. Acid Hydrolysis:

-

Dissolve Norethindrone Diacetate in a suitable solvent (e.g., methanol or acetonitrile) and add 0.1 M Hydrochloric Acid.

-

Heat the solution at 60°C for 24 hours.

-

Neutralize the solution with 0.1 M Sodium Hydroxide before analysis.

2. Base Hydrolysis:

-

Dissolve Norethindrone Diacetate in a suitable solvent and add 0.1 M Sodium Hydroxide.

-

Keep the solution at room temperature for 8 hours.

-

Neutralize the solution with 0.1 M Hydrochloric Acid before analysis.

3. Oxidative Degradation:

-

Dissolve Norethindrone Diacetate in a suitable solvent and add 3% Hydrogen Peroxide.

-

Keep the solution at room temperature for 24 hours.

4. Thermal Degradation:

-

Expose solid Norethindrone Diacetate to a temperature of 80°C for 48 hours.

5. Photodegradation:

-

Expose a solution of Norethindrone Diacetate (in a photostable solvent like acetonitrile) to UV light (e.g., 254 nm) and visible light for a specified duration.

Analysis: Analyze all stressed samples using the validated stability-indicating HPLC method. Compare the chromatograms to that of an unstressed sample to identify and quantify the degradation products.

Trustworthiness: A self-validating system for these protocols involves running a control sample (unstressed) and a blank (diluent only) with each set of stressed samples. The appearance of new peaks in the stressed samples that are absent in the control and blank provides confidence in the identification of degradation products. Mass balance calculations, where the sum of the assay of the parent drug and the percentage of all degradation products should be close to 100%, further validate the analytical method's ability to detect all significant degradants.

Conclusion and Recommendations

The formation of 17-Desethynyl Norethindrone Diacetate represents a critical degradation pathway for Norethindrone Diacetate, primarily driven by acid-catalyzed hydration of the ethynyl group. This transformation, along with other potential degradation reactions such as hydrolysis and oxidation, necessitates a thorough understanding and proactive control during drug development and manufacturing.

To ensure the stability and quality of Norethindrone Diacetate formulations, the following recommendations are crucial:

-

Formulation Development: Careful selection of excipients is paramount to avoid acidic micro-environments that can accelerate degradation. A comprehensive excipient compatibility study is highly recommended.

-

pH Control: For liquid or semi-solid formulations, maintaining a neutral or slightly basic pH is critical to minimize the formation of 17-Desethynyl Norethindrone Diacetate.

-

Analytical Monitoring: The implementation of a validated, stability-indicating HPLC method is essential for routine quality control and stability testing to monitor for the presence of this and other degradation products.

-

Storage Conditions: Norethindrone Diacetate and its formulations should be protected from excessive heat and light to mitigate thermal and photodegradation.

By adhering to these principles and utilizing the technical information provided in this guide, researchers and drug development professionals can effectively manage the stability of Norethindrone Diacetate and ensure the delivery of a safe and efficacious product to patients.

References

-

Azeez, R., Siddiqui, M. A., & Azeez, Z. (2021). A Novel Validated High Performance liquid chromatographic stability indicating assay method for the chemical analytical quantification of Norethindrone Tablets and their degradation study. Der Pharma Chemica, 13(5), 1-10. [Link]

-

Chemistry LibreTexts. (2024, March 18). 9.4: Hydration of Alkynes. [Link]

-

Krishna, P. M., Rao, B. T., Kumar, R. K., & Venkateswarlu, P. (2003). Development and Validation of method for the determination of related substances of Norethindrone in Norethindrone Tablets and Degradation studies. ResearchGate. [Link]

-

JoVE. (2023, April 30). Video: Alkynes to Aldehydes and Ketones: Acid-Catalyzed Hydration. [Link]

-

Lee, C. C., & Li, C. L. (1990). Dissolution testing of norethindrone:ethinyl estradiol, norethindrone:mestranol, and norethindrone acetate:ethinyl estradiol combination tablets. Journal of pharmaceutical sciences, 79(6), 549–553. [Link]

-

PubChem. (n.d.). 17-Desethynyl Norethindrone Diacetate. National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]

-

SynThink. (n.d.). Norethindrone Acetate EP Impurity E; 17-Desethynyl Norethindrone Diacetate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Dissolution testing of norethindrone:ethinyl estradiol, norethindrone:mestranol, and norethindrone acetate:ethinyl estradiol combination tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

Mechanistic Dynamics of Ethinyl Removal in Norethindrone Derivatives: A Technical Guide to CYP-Mediated Biotransformation and Inactivation

Executive Summary

Norethindrone (17α-ethinyl-19-nortestosterone) is a cornerstone synthetic progestin widely utilized in oral contraceptives and hormone replacement therapies. From a structural biology perspective, the addition of the 17α-ethinyl (alkyne) group is a deliberate design choice: it provides severe steric hindrance against 17β-hydroxysteroid dehydrogenase, thereby preventing rapid first-pass hepatic metabolism and ensuring oral bioavailability.

However, as a Senior Application Scientist overseeing drug metabolism and pharmacokinetics (DMPK) profiling, I have observed that this alkyne moiety introduces a complex metabolic liability. It serves as a prime target for oxidative biotransformation by cytochrome P450 (CYP) enzymes—predominantly CYP3A4 and, to a lesser extent, CYP2C9 , 1[1]. The oxidation of the ethinyl group is a critical inflection point in steroid metabolism that triggers a bifurcation in the metabolic pathway: one route leads to the structural cleavage of the ethinyl group (de-ethinylation), while the other results in the irreversible suicide inhibition of the CYP enzyme itself.

The Molecular Basis of Ethinyl Oxidation

The initial step in the metabolism of the 17α-ethinyl group involves the transfer of a single oxygen atom from the activated heme iron-oxo species (Compound I) of CYP3A4 to the carbon-carbon triple bond. This oxygenation generates a highly unstable oxirene or ketocarbene-iron intermediate 2[2].

Due to the extreme thermodynamic instability of the ketocarbene, it rapidly undergoes a 1,2-hydride shift to form a slightly more stable, yet highly electrophilic, ketene intermediate. The generation of these reactive species dictates the subsequent divergent fates of the steroid and the enzyme.

Figure 1: CYP3A4-mediated oxidation of norethindrone leading to de-ethinylation and MBI.

Divergent Fates: De-ethinylation vs. Mechanism-Based Inactivation (MBI)

Pathway A: De-ethinylation and D-Ring Expansion

If the ketene intermediate escapes the immediate active site without covalently binding to the enzyme, it reacts with ambient water molecules (hydrolysis). In the specialized steric environment of 17α-ethinyl sterols, this hydrolysis frequently triggers a structural rearrangement that results in the cleavage of the ethinyl group (de-ethinylation) and the simultaneous expansion of the cyclopentanoperhydrophenanthrene D-ring, yielding D-homo steroid metabolites 2[2].

Pathway B: Mechanism-Based Inactivation (MBI)

More critically for drug developers, the reactive intermediates can attack the CYP3A4 enzyme itself, leading to Mechanism-Based Inactivation (MBI) [[3]](3]. This irreversible suicide inhibition occurs via two distinct mechanisms:

-

Heme Destruction: The ketocarbene intermediate can directly add to one of the pyrrole nitrogens of the heme prosthetic group, forming an N-alkylated heme adduct. This permanently destroys the catalytic core of the enzyme 2[2].

-

Apoprotein Alkylation: The electrophilic ketene can covalently bind to nucleophilic amino acid residues within the CYP3A4 active site, permanently blocking substrate access 4[4].

Quantitative Data: Kinetic Parameters of Ethinyl-Mediated Inactivation

Understanding the kinetics of this process is vital for predicting clinical drug-drug interactions (DDIs). Based on extensive studies of structurally related 17α-ethinyl steroids, the inactivation of CYP3A4 follows pseudo-first-order kinetics [[4]](4].

| Kinetic Parameter | Typical Value | Mechanistic Significance |

| KI | ~18 µM | The concentration of the ethinyl steroid required to achieve half-maximal inactivation. Indicates moderate binding affinity to the CYP3A4 active site. |

| kinact | ~0.04 min⁻¹ | The maximal rate constant for inactivation. Corresponds to an enzyme half-life ( t1/2 ) of approximately 16 minutes under saturating conditions. |

| Partition Ratio ( r ) | ~50 | For every 50 molecules of steroid metabolized (e.g., de-ethinylated or hydroxylated), 1 molecule successfully inactivates the enzyme. |

| Stoichiometry | ~1.3 nmol/nmol P450 | Demonstrates a near 1:1 covalent binding ratio of the reactive metabolite to the inactivated CYP3A4 apoprotein. |

Experimental Methodology: Evaluating MBI and Ethinyl Cleavage

To rigorously prove that ethinyl removal results in MBI rather than reversible competitive inhibition, DMPK scientists must employ a self-validating two-step incubation protocol. The causality behind these steps is paramount: if you do not actively remove reversible binding, your kinact calculations will be fundamentally flawed.

Step-by-Step In Vitro Protocol

-

Primary Incubation (Bioactivation):

-

Prepare a mixture containing Human Liver Microsomes (HLMs) or recombinant CYP3A4 (e.g., 1 nmol/mL) and varying concentrations of norethindrone (0, 5, 10, 25, 50 µM) in 100 mM potassium phosphate buffer (pH 7.4).

-

Causality Note: We run a 0 µM control to account for baseline thermal degradation of the enzyme at 37°C.

-

-

Initiation:

-

Time-Course Sampling & Quenching:

-

At predetermined intervals (e.g., 0, 5, 10, 15, 20, 30 minutes), remove a 10 µL aliquot from the primary incubation.

-

-

Massive Dilution (The Critical Step):

-

Immediately dilute the 10 µL aliquot into 490 µL (a 50-fold dilution) of a secondary incubation mixture containing a CYP3A4-specific marker substrate (e.g., 200 µM testosterone) and fresh NADPH.

-

Causality Note: This 50-fold dilution drops the norethindrone concentration far below its reversible Ki . Any loss of testosterone 6β-hydroxylation activity observed here is exclusively due to irreversible covalent inactivation (MBI).

-

-

LC-MS/MS Quantification:

-

Terminate the secondary reaction after 10 minutes using ice-cold acetonitrile containing an internal standard.

-

Centrifuge and analyze the supernatant via LC-MS/MS to quantify the formation of 6β-hydroxytestosterone.

-

-

Data Processing:

-

Plot the natural logarithm of the percent remaining activity versus pre-incubation time to determine the observed rate constant ( kobs ) for each concentration. Fit the data to the Michaelis-Menten-like equation: kobs=(kinact×[I])/(KI+[I]) to derive the final parameters.

-

Figure 2: In vitro experimental workflow for assessing mechanism-based CYP inactivation.

Conclusion

The metabolic cleavage of the ethinyl group in norethindrone derivatives is a textbook example of bioactivation leading to mechanism-based enzyme inactivation. By rigorously mapping the formation of ketocarbene and ketene intermediates, and employing self-validating kinetic assays, drug development professionals can accurately predict the DDI liabilities of novel alkyne-containing therapeutics.

References

- Guengerich, F. P., et al. "Mechanism-based inactivation of cytochrome P450 3A4 by 17 alpha-ethynylestradiol: evidence for heme destruction and covalent binding to protein." PubMed / NIH.

- Lin, H. L., et al. "Mechanism-based inactivation of cytochrome P450 enzymes: chemical mechanisms, structure-activity relationships and relationship to clinical drug-drug interactions and idiosyncratic adverse drug reactions." PubMed / NIH.

- Ortiz de Montellano, P. R., & Foroozesh, M. "Acetylenes: cytochrome P450 oxidation and mechanism-based enzyme inactivation." ResearchGate.

- Korhonen, T., et al. "Identification of the human cytochrome P450 enzymes involved in the in vitro biotransformation of lynestrenol and norethindrone." PubMed / NIH.

- Wang, J., et al. "The involvement of CYP3A4 and CYP2C9 in the metabolism of 17 alpha-ethinylestradiol." PubMed / NIH.

Sources

- 1. The involvement of CYP3A4 and CYP2C9 in the metabolism of 17 alpha-ethinylestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism-based inactivation of cytochrome P450 enzymes: chemical mechanisms, structure-activity relationships and relationship to clinical drug-drug interactions and idiosyncratic adverse drug reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism-based inactivation of cytochrome P450 3A4 by 17 alpha-ethynylestradiol: evidence for heme destruction and covalent binding to protein - PubMed [pubmed.ncbi.nlm.nih.gov]

Identification of 17-Desethynyl Norethindrone Diacetate in Forced Degradation Studies

Executive Summary

As pharmaceutical regulatory landscapes become increasingly stringent, the comprehensive profiling of active pharmaceutical ingredients (APIs) under stress conditions is non-negotiable. For Norethindrone Acetate (NETA), a widely utilized synthetic progestin, forced degradation studies consistently reveal a critical degradation product: 17-Desethynyl Norethindrone Diacetate , officially recognized as Norethindrone Acetate EP Impurity E [1].

This technical guide provides an in-depth mechanistic, analytical, and procedural framework to identify and characterize this specific impurity. By anchoring our methodology in ICH Q1A(R2) guidelines[2], we establish a self-validating analytical ecosystem that ensures peak purity, mass balance, and absolute structural certainty.

Mechanistic Rationale: The Chemistry of NETA Degradation

To identify an impurity, one must first understand the causality of its formation. Norethindrone Acetate (C₂₂H₂₈O₃) features a 17α-ethynyl group and a 17β-acetate group[3]. The nomenclature "17-Desethynyl Norethindrone Diacetate" is a historical commercial artifact; chemically, it is 17α-acetyl-17β-acetoxy-19-norandrost-4-en-3-one (C₂₂H₃₀O₄)[4].

The Causality of Formation: Under acidic or oxidative stress, the terminal alkyne (ethynyl group) of NETA is highly susceptible to electrophilic addition. The degradation follows a classic alkyne hydration pathway :

-

Protonation/Oxidation: The electron-rich triple bond interacts with hydronium ions (acid stress) or oxidative radicals.

-

Markovnikov Addition: Water attacks the more substituted internal carbon of the alkyne, forming an unstable enol intermediate.

-

Tautomerization: The enol rapidly tautomerizes into a stable methyl ketone.

This hydration adds exactly one molecule of water (+18.0106 Da), converting the ethynyl group (-C≡CH) into an acetyl group (-C(=O)CH₃).

Fig 1. Alkyne hydration pathway of Norethindrone Acetate forming EP Impurity E.

Forced Degradation Protocol

In alignment with ICH Q1A(R2) standards[5], the following protocol is designed to achieve a target degradation of 5–20%. This range is critical: it is sufficient to generate quantifiable impurities without triggering secondary degradation cascades that obscure the primary degradation pathways.

Step-by-Step Stress Methodologies

-

Acid Hydrolysis: Transfer 10 mg of NETA API into a 50 mL volumetric flask. Add 10 mL of 1N HCl and 10 mL of acetonitrile (as a co-solvent to ensure solubility). Heat at 60°C in a water bath for 24 hours. Neutralize with 10 mL of 1N NaOH prior to injection to protect the analytical column.

-

Base Hydrolysis: Repeat the above using 1N NaOH. Neutralize with 1N HCl. (Note: Base hydrolysis often cleaves the 17β-acetate, forming different impurities, but is required for mass balance).

-

Oxidative Stress: Treat 10 mg of NETA with 10 mL of 3% H₂O₂ at 60°C for 24 hours. Quench the reaction with a stoichiometric amount of sodium bisulfite.

-

Thermal Stress: Expose the solid API in a thin layer to 105°C in a hot air oven for 7 days.

-

Photolytic Stress: Expose a thin layer of solid API to 1.2 million lux hours of UV light per ICH Q1B guidelines.

Quantitative Degradation Summary

| Stress Condition | Reagent / Environment | Time / Temp | Total Degradation (%) | Impurity E Yield (%) |

| Acidic | 1N HCl | 24h / 60°C | 12.4% | 8.7% |

| Basic | 1N NaOH | 24h / 60°C | 18.2% | < 0.1% |

| Oxidative | 3% H₂O₂ | 24h / 60°C | 9.5% | 6.2% |

| Thermal | 105°C | 7 Days | 2.1% | < 0.1% |

| Photolytic | 1.2M Lux hours | 7 Days | 4.3% | 0.5% |

Data Interpretation: Impurity E is predominantly an acid-catalyzed and oxidative degradation product. The lack of Impurity E in basic conditions is due to the preferential saponification of the acetate ester over alkyne hydration.

Analytical Workflow for Identification

To ensure the trustworthiness of the identification, we employ an orthogonal analytical approach. A single technique is insufficient; the system must be self-validating.

Fig 2. Step-by-step analytical workflow for the identification of degradation impurities.

Phase 1: RP-HPLC-DAD (Separation & Peak Purity)

-

Column: C18 (150 mm × 4.6 mm, 3.5 µm).

-

Mobile Phase: Gradient elution using Water (0.1% Formic Acid) and Acetonitrile.

-

Causality for DAD: Diode-Array Detection (DAD) at 240 nm is mandatory. The 3-oxo-4-ene chromophore of the steroid nucleus absorbs strongly at this wavelength. DAD allows us to calculate the Peak Purity Angle vs. Purity Threshold . If the purity angle is less than the threshold, the Impurity E peak is spectrally homogeneous, validating that it is not co-eluting with secondary degradants.

Phase 2: LC-HRMS/MS (Mass Determination)

-

Ionization: Electrospray Ionization in positive mode (ESI+).

-

Observation: NETA yields an [M+H]+ of m/z 341.2111. The target peak for Impurity E yields an [M+H]+ of m/z 359.2217.

-

Causality: The exact mass difference of +18.0106 Da definitively confirms the addition of H₂O. Subsequent MS/MS fragmentation will show a neutral loss of acetic acid (-60 Da), confirming the acetate group remains intact[4].

Phase 3: NMR Spectroscopy (Structural Elucidation)

To achieve absolute certainty, the impurity is isolated via preparative HPLC and subjected to ¹H and ¹³C NMR.

-

Causality for NMR: Mass spectrometry proves the formula, but NMR proves the connectivity. The disappearance of the terminal alkyne proton singlet at ~2.5 ppm and the emergence of a new methyl ketone singlet at ~2.1 ppm confirms the structural transformation from an alkyne to a ketone.

Data Interpretation & Quantitative Analysis

The following table synthesizes the analytical markers used to definitively identify 17-Desethynyl Norethindrone Diacetate against the parent API.

| Analytical Parameter | Norethindrone Acetate (API) | 17-Desethynyl Norethindrone Diacetate (Imp E) |

| Molecular Formula | C₂₂H₂₈O₃[3] | C₂₂H₃₀O₄[4] |

| Relative Retention Time (RRT) | 1.00 | 0.85 (More polar due to ketone oxygen) |

| HRMS [M+H]+ (m/z) | 341.2111 | 359.2217 |

| Key IR Stretch (cm⁻¹) | ~3250 (Alkyne C-H stretch) | Absent |

| Key ¹H-NMR Signal | ~2.5 ppm (s, 1H, -C≡CH) | ~2.1 ppm (s, 3H, -C(=O)CH₃) |

Conclusion

The identification of 17-Desethynyl Norethindrone Diacetate (EP Impurity E) during forced degradation is a textbook example of predictable chemical reactivity under stress. By understanding the alkyne hydration mechanism, analytical scientists can rationally design orthogonal LC-MS and NMR workflows to isolate, identify, and quantify this impurity. Adhering to these rigorous, self-validating protocols ensures regulatory compliance with ICH Q1A(R2) and guarantees the safety and efficacy of the final pharmaceutical product.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 11013778, 17-Desethynyl Norethindrone Diacetate." PubChem, [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 5832, Norethisterone Acetate." PubChem, [Link]

-

European Medicines Agency. "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline." EMA, [Link]

-

ResolveMass Laboratories. "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects." ResolveMass, [Link]

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. Norethisterone Acetate | C22H28O3 | CID 5832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 17-Desethynyl Norethindrone Diacetate | C22H30O4 | CID 11013778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. resolvemass.ca [resolvemass.ca]

Comparative Analysis of Norethindrone Acetate and 17-Desethynyl Norethindrone Diacetate: Structural, Mechanistic, and Analytical Perspectives

Executive Summary

In the development and quality control of steroidal active pharmaceutical ingredients (APIs), distinguishing between the parent drug and its degradation products is critical for ensuring efficacy and patient safety. Norethindrone Acetate (NETA) is a potent synthetic progestin widely utilized in oral contraceptives and hormone replacement therapies. However, during synthesis or prolonged storage under unfavorable conditions, NETA can degrade into specific pharmacopeial impurities.

This whitepaper provides an in-depth technical analysis of the differences between NETA and its primary degradation product, 17-Desethynyl Norethindrone Diacetate (officially designated as Norethindrone Acetate EP Impurity E )[1],[2]. Designed for analytical scientists and regulatory professionals, this guide deconstructs their chemical divergence, the mechanistic causality of impurity formation, and provides a self-validating chromatographic protocol for their baseline resolution.

Chemical Identity and Structural Divergence

To develop robust analytical methods, one must first understand the fundamental structural differences between the API and the impurity.

The Nomenclature Anomaly

While pharmacopeially designated as "17-Desethynyl Norethindrone Diacetate"[1], structural analysis via its SMILES string and IUPAC nomenclature reveals this compound is actually a mono-acetate, mono-ketone derivative: [(8R,9S,10R,13S,14S,17S)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate [3].

The term "diacetate" is a historical pharmacopeial misnomer. The molecule possesses an acetate group (ester) and an acetyl group (ketone) at the C17 position, rather than two ester groups. Understanding this structural reality is crucial for predicting its chromatographic behavior, as the ketone oxygen alters the molecule's dipole moment and lipophilicity compared to the parent alkyne.

Quantitative Physicochemical Comparison

| Property | Norethindrone Acetate (NETA) | 17-Desethynyl Norethindrone Diacetate (Impurity E) |

| Role | Active Pharmaceutical Ingredient (API) | Degradation Product / EP Impurity E |

| CAS Number | 51-98-9 | 66964-58-7[4] |

| Molecular Formula | C22H28O3 | C22H30O4[3] |

| Molecular Weight | 340.46 g/mol | 358.47 g/mol [1] |

| C17 Substitution | Ethynyl group (-C≡CH) & Acetate | Acetyl group (-C(=O)CH3) & Acetate |

| Computed XLogP3 | ~3.7 | 3.2[3] |

| Pharmacology | Potent Progesterone Receptor Agonist | Inactive / Sterically Hindered Byproduct |

Mechanistic Origin: The Hydration Pathway

The formation of EP Impurity E is not a random degradation event; it is the direct result of the acid-catalyzed hydration of the ethynyl group (-C≡CH) present on the NETA molecule.

Causality of Formation: According to Markovnikov's rule, the hydration of the terminal alkyne in the presence of trace moisture and acidic excipients (or residual metal catalysts from synthesis) yields an unstable enol intermediate. This intermediate rapidly tautomerizes into a highly stable methyl ketone (the acetyl group)[3]. Because this reaction adds one molecule of water (H₂O), the molecular weight increases by exactly 18.01 g/mol (from 340.46 to 358.47).

Figure 1: Mechanistic pathway of NETA degradation into EP Impurity E via alkyne hydration.

Analytical Methodology: Chromatographic Resolution

Because Impurity E lacks the linear ethynyl group required for optimal fitting into the progesterone receptor pocket, it is pharmacologically inactive and must be strictly controlled (typically <0.2% peak area per European Pharmacopoeia limits).

To ensure real-time verification of data integrity, the following High-Performance Liquid Chromatography (HPLC) protocol is designed as a self-validating system incorporating strict System Suitability Testing (SST) criteria.

Step-by-Step HPLC Protocol

Step 1: Mobile Phase Formulation & Degassing

-

Action: Prepare an isocratic 60:40 (v/v) mixture of Acetonitrile (HPLC Grade) and Milli-Q Water. Degas via ultrasonication for 15 minutes.

-

Causality: Acetonitrile is selected over methanol due to its lower viscosity and superior mass transfer kinetics, which minimize band broadening for bulky steroidal frameworks. Degassing prevents micro-bubble formation in the pump, ensuring a stable baseline for low-level impurity quantification.

Step 2: Chromatographic Separation

-

Action: Inject 10 µL of the sample onto a C18 Reverse-Phase column (250 mm × 4.6 mm, 5 µm particle size) maintained at 30°C. Flow rate: 1.0 mL/min.

-

Causality: The C18 stationary phase provides a highly hydrophobic environment. Because Impurity E (XLogP3 = 3.2) is slightly more polar than NETA (XLogP3 ~3.7) due to the addition of the ketone oxygen, it partitions less strongly into the stationary phase and elutes before the API. Temperature control at 30°C prevents retention time drift caused by ambient laboratory fluctuations.

Step 3: UV Detection

-

Action: Monitor the eluent at a wavelength of 254 nm.

-

Causality: Both NETA and Impurity E possess a Δ4 -3-ketone conjugated enone system in the steroidal A-ring. This specific chromophore has a λmax near 254 nm, allowing for highly sensitive detection while remaining blind to non-conjugated, UV-transparent excipients.

Step 4: System Suitability Testing (The Self-Validating Mechanism)

-

Action: Prior to sample analysis, inject a resolution standard containing 0.5% Impurity E in NETA. The system is only validated for use if the resolution ( Rs ) between Impurity E and NETA is > 1.5, and the tailing factor ( Tf ) is < 1.5.

-

Causality: This creates a self-validating loop. An Rs > 1.5 guarantees baseline separation, ensuring that the integration of the trace Impurity E peak is not artificially inflated by the tailing of the massive NETA API peak. If criteria are not met, the run is automatically aborted, preventing the generation of false-positive out-of-specification (OOS) results.

Figure 2: Self-validating HPLC analytical workflow for resolving NETA and Impurity E.

References

-

Title: 17-DESETHYNYL NORETHINDRONE DIACETATE[1] Source: Global Substance Registration System (GSRS), National Institutes of Health (NIH) URL: [Link]

-

Title: NORETHINDRONE ACETATE Source: Inxight Drugs, National Center for Advancing Translational Sciences (NCATS) URL: [Link]

-

Title: 17-Desethynyl Norethindrone Diacetate | CID 11013778[3] Source: PubChem, National Library of Medicine URL: [Link]

Sources

Theoretical synthesis routes for 17-Desethynyl Norethindrone Diacetate

An In-depth Technical Guide to the Theoretical Synthesis of 17-Desethynyl Norethindrone Diacetate

Abstract

This whitepaper provides a detailed exploration of theoretical synthetic pathways for 17-Desethynyl Norethindrone Diacetate, a significant derivative and known impurity of Norethindrone Acetate. The primary focus is on scientifically robust and logical routes starting from readily available steroid precursors. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis. Each proposed route is accompanied by a thorough explanation of the underlying chemical principles, step-by-step experimental protocols, and visual representations of the reaction workflows to ensure both clarity and reproducibility.

Introduction: Understanding the Target Molecule

17-Desethynyl Norethindrone Diacetate, with the CAS Number 66964-58-7, is chemically known as (17α)-17-(Acetyloxy)-19-norpregn-4-ene-3,20-dione.[1][2] It is recognized as Impurity E in the European Pharmacopoeia for Norethindrone Acetate.[1][3] The common name "Diacetate" is a historical misnomer, as the molecule contains a single acetate group at the C17 position and a ketone at C20, not two acetate groups.[2]

The core structure is a 19-nortestosterone derivative, lacking the methyl group at the C10 position, which is characteristic of the "19-nor" family of steroids.[4] Its synthesis is of interest for the preparation of analytical standards for quality control in the pharmaceutical industry and for metabolic studies. This guide will detail the most plausible synthetic strategies, beginning with a retrosynthetic analysis to identify key precursors.

Retrosynthetic Analysis

A logical retrosynthetic approach to 17-Desethynyl Norethindrone Diacetate suggests two primary disconnection points, leading to two feasible synthetic strategies. The primary disconnection is at the C17 acetate group, revealing the precursor 17-hydroxy-19-norpregn-4-ene-3,20-dione. A further disconnection of the C17 side chain can lead back to either Norethindrone or a 17-keto steroid like Estr-4-ene-3,17-dione.

Sources

- 1. 17-Desethynyl Norethindrone Diacetate | 66964-58-7 | Splendid Lab | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 2. 17-Desethynyl Norethindrone Diacetate | C22H30O4 | CID 11013778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. Norethisterone - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: HPLC Method Development and Validation for the Quantitation of 17-Desethynyl Norethindrone Diacetate

Executive Summary & Rationale

Norethindrone Acetate (NETA) is a potent synthetic progestin widely utilized in oral contraceptives and hormone replacement therapies. Throughout its synthetic pathway and shelf-life, NETA is susceptible to degradation and side reactions that generate related substances. One critical impurity requiring stringent regulatory monitoring is 17-Desethynyl Norethindrone Diacetate , officially recognized in pharmacopeial monographs as Norethisterone Acetate EP Impurity E [1][2].

Because Impurity E shares the core cyclopenta[a]phenanthrene steroid nucleus with the Active Pharmaceutical Ingredient (API), achieving baseline chromatographic separation requires a highly specific High-Performance Liquid Chromatography (HPLC) method[3]. This application note details the causality behind the chromatographic parameters and provides a self-validating protocol designed to meet ICH Q2(R2) regulatory standards.

Physicochemical Profiling & Chromatographic Implications

Rational method development begins with analyzing the structural divergence between the API and the target analyte.

Table 1: Comparative Physicochemical Properties

| Property | Norethindrone Acetate (API) | 17-Desethynyl Norethindrone Diacetate |

| Pharmacopeial Synonym | Norethisterone Acetate | EP Impurity E |

| CAS Number | 51-98-9 | 66964-58-7 |

| Molecular Formula | C22H28O3 | C22H30O4 |

| Molecular Weight | 340.46 g/mol | 358.47 g/mol |

| Key Structural Feature | 17α-ethynyl group | 17-acetyl group (desethynyl) |

Mechanistic Insight: The structural conversion from an ethynyl group to an acetyl group, combined with the formation of a diacetate moiety, significantly increases the hydrophobicity and molecular footprint of Impurity E[1][4]. In a reversed-phase (RP) chromatographic system, this increased lipophilicity dictates that 17-Desethynyl Norethindrone Diacetate will exhibit stronger retention to the stationary phase and elute after the parent NETA peak[5].

Fig 2. Structural relationship between Norethindrone Acetate and its EP Impurity E.

Method Development Strategy (Expertise & Causality)

Stationary Phase Selection

Steroids are rigid, bulky molecules. To achieve baseline resolution between closely related steroid analogs, the stationary phase must offer high steric selectivity and a dense carbon load. An end-capped C18 column (e.g., 150 mm × 4.6 mm, 3 µm) is selected for this workflow[6][7]. End-capping is critical here; it neutralizes residual surface silanols on the silica support, preventing secondary hydrogen-bonding interactions with the oxygen moieties of the steroids, which would otherwise cause severe peak tailing.

Mobile Phase & Elution Dynamics

Unlike basic or acidic pharmaceuticals, steroids like NETA and Impurity E are neutral molecules lacking strongly ionizable functional groups (pKa > 14). Consequently, complex buffered mobile phases are unnecessary and can unnecessarily complicate the system[7]. A binary gradient system of Milli-Q Water (Mobile Phase A) and Acetonitrile (Mobile Phase B) is optimal. Acetonitrile is favored over methanol due to its lower viscosity and higher elution strength, which yields sharper peaks for highly hydrophobic diacetates while maintaining a stable baseline at low UV wavelengths[5]. A gradient elution is employed rather than isocratic flow to focus the analyte band on the column head and accelerate the elution of the strongly retained Impurity E, thereby reducing overall run time and preventing band broadening.

Detector Wavelength Optimization

Both NETA and 17-Desethynyl Norethindrone Diacetate share a conjugated 3-oxo-4-ene system in the A-ring of the steroid nucleus. UV spectrophotometric scanning of this chromophore reveals a λmax at approximately 240 nm [8][9]. Monitoring the eluent at 240 nm maximizes the signal-to-noise (S/N) ratio for trace-level impurity quantitation while avoiding the solvent background noise typically observed at lower wavelengths (e.g., 210 nm)[3].

Fig 1. Step-by-step HPLC method development and validation workflow for steroid impurities.

Experimental Protocol: Self-Validating Workflow

Reagents and Materials

-

Acetonitrile (HPLC/MS Grade)

-

Milli-Q Water (18.2 MΩ·cm)

-

Norethindrone Acetate Reference Standard

-

17-Desethynyl Norethindrone Diacetate (EP Impurity E) Reference Standard[2]

Preparation of Solutions

-

Diluent : Acetonitrile:Water (50:50, v/v).

-

Standard Stock Solution : Accurately weigh 10 mg of Impurity E into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (100 µg/mL).

-

System Suitability Solution (SST) : Spike a NETA API solution (1.0 mg/mL) with Impurity E at a 0.5% w/w level (5 µg/mL)[3].

Chromatographic Conditions

-

Column : C18, 150 mm × 4.6 mm, 3.0 µm particle size.

-

Column Temperature : 40°C. (Causality: Elevated temperature lowers mobile phase viscosity, enhancing mass transfer kinetics for bulky steroid molecules, resulting in sharper peaks).

-

Flow Rate : 1.0 mL/min.

-

Injection Volume : 20 µL.

-

Detection : UV at 240 nm[6].

Table 2: Gradient Elution Program

| Time (min) | Mobile Phase A (Water) % | Mobile Phase B (Acetonitrile) % | Elution Profile |

| 0.0 | 60 | 40 | Isocratic hold to focus polar matrix |

| 5.0 | 60 | 40 | Start of gradient |

| 20.0 | 20 | 80 | Ramp to elute hydrophobic Impurity E |

| 25.0 | 20 | 80 | Wash phase |

| 25.1 | 60 | 40 | Return to initial conditions |

| 30.0 | 60 | 40 | Re-equilibration |

System Suitability Testing (SST) - The Gatekeeper

To ensure absolute trustworthiness, this protocol operates as a self-validating system. Before analyzing any test samples, the SST solution must be injected to confirm system performance. If the following criteria are not met, the system is deemed unfit for quantitative analysis:

-

Resolution ( Rs ) : ≥ 2.0 between NETA and 17-Desethynyl Norethindrone Diacetate.

-

Tailing Factor ( Tf ) : ≤ 1.5 for the Impurity E peak.

-

Theoretical Plates ( N ) : ≥ 5000 for the Impurity E peak.

-

Injection Precision : %RSD ≤ 2.0% for five replicate injections of the standard solution[3].

Method Validation Framework (ICH Q2(R2))

To ensure regulatory compliance, the method must be validated across the following parameters[3][7]:

-

Specificity : Demonstrate no interference from the blank (diluent) or other known EP impurities (e.g., Impurities A, B, C, D) at the retention time of Impurity E.

-

Linearity : Evaluate across a range of LOQ to 150% of the specification limit (e.g., 0.05 µg/mL to 7.5 µg/mL). The correlation coefficient ( R2 ) must be ≥ 0.999.

-

LOD and LOQ : Determined based on the standard deviation of the response ( σ ) and the slope ( S ). Calculated as LOD=3.3×(σ/S) and LOQ=10×(σ/S) [10].

-

Accuracy (Recovery) : Spike API samples with Impurity E at 50%, 100%, and 150% levels. Acceptable recovery limits are strictly 90.0% – 110.0%.

References

- PubChem. "17-Desethynyl Norethindrone Diacetate | C22H30O4 | CID 11013778". Source: nih.gov.

- PubChem. "Norethindrone | C20H26O2 | CID 6230". Source: nih.gov.

- "A Novel Validated Stability Indicating QBD Based RS Method By HPLC For The Estimation Of Impurities Of Norethindrone In Norethindrone Acetate And Their Degradation As Per ICH Q2 Guideline". Source: ijpsjournal.com.

- "17-Desethynyl Norethindrone Diacetate". Source: cymitquimica.com.

- "A Novel Intrauterine Device for the Spatio-Temporal Release of Norethindrone Acetate as a Counter-Estrogenic Intervention in the Genitourinary Syndrome of Menopause". Source: mdpi.com.

- "A rapid stability indicating HPLC-method for determination of norethisterone acetate in plasma, Tablets and in a mixture with other steroids". Source: researchgate.net.

- "RP-HPLC method for determination of norethindrone in dissolution media and application to study release from a controlled releas". Source: japsonline.com.

- "CN105277633A - Impurity detection analysis method of norethisterone derivatives and intermediates thereof". Source: google.com.

- "Badhan et al., IJPSR, 2024; Vol. 15(8): 2244-2251". Source: ijpsr.com.

Sources

- 1. 17-Desethynyl Norethindrone Diacetate | C22H30O4 | CID 11013778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 17-Desethynyl Norethindrone Diacetate | CymitQuimica [cymitquimica.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. CN105277633A - Impurity detection analysis method of norethisterone derivatives and intermediates thereof - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. japsonline.com [japsonline.com]

- 8. Norethindrone | C20H26O2 | CID 6230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. ijpsr.com [ijpsr.com]

A Validated LC-MS/MS Method for the High-Sensitivity Quantification of 17-Desethynyl Norethindrone Diacetate in Human Plasma

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 17-Desethynyl Norethindrone Diacetate in human plasma. 17-Desethynyl Norethindrone Diacetate is a known impurity of the synthetic progestin, Norethindrone Acetate. The accurate measurement of such impurities is critical in pharmaceutical development for safety, efficacy, and regulatory compliance. The method detailed herein utilizes Solid Phase Extraction (SPE) for sample clean-up, followed by chromatographic separation on a reversed-phase C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This protocol has been developed and validated in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][3] The described workflow provides the requisite accuracy, precision, and sensitivity for pharmacokinetic, toxicokinetic, or quality control studies.

Introduction and Scientific Rationale

17-Desethynyl Norethindrone Diacetate is a steroid derivative structurally related to norethindrone, a widely used progestational hormone. Its chemical formula is C22H30O4 with a molecular weight of approximately 358.47 g/mol .[4][5][6][7] As an impurity of a pharmaceutical product, its presence and concentration must be carefully monitored.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the definitive technique for the quantitative analysis of drugs and their metabolites in complex biological matrices.[8][9] Its superiority over traditional methods like immunoassays lies in its enhanced specificity, which minimizes cross-reactivity, and its ability to multiplex, allowing for the simultaneous analysis of multiple compounds.[8][9] This method was developed to provide a reliable tool for researchers requiring high-quality, reproducible data for this specific analyte.

The causality behind the chosen experimental approach is grounded in established best practices for steroid analysis. Steroids are often present at low concentrations and in matrices containing numerous endogenous interferences.[10] Therefore, a stringent sample preparation technique like Solid Phase Extraction (SPE) is employed to isolate the analyte and remove matrix components, such as phospholipids, that can cause ion suppression in the mass spectrometer. Chromatographic separation is achieved using a C18 stationary phase, which is ideal for retaining non-polar molecules like steroids. Detection by tandem MS in MRM mode ensures exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition unique to the analyte.

Materials and Methods

Reagents and Materials

-

Analytes: 17-Desethynyl Norethindrone Diacetate reference standard (≥98% purity), stable isotope-labeled internal standard (IS), e.g., 17-Desethynyl Norethindrone Diacetate-d3 (or a suitable structural analog like Norethindrone-d6 if a labeled version of the analyte is unavailable).

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm), Formic Acid (LC-MS grade).

-

Chemicals: Ammonium Acetate (LC-MS grade), Zinc Sulfate.

-

Biological Matrix: Drug-free human plasma (K2EDTA).

-

Consumables: SPE cartridges (e.g., C18 or polymeric reversed-phase), 96-well plates, autosampler vials.

Instrumentation

-

LC System: A UPLC or HPLC system capable of delivering accurate gradients at flow rates between 0.3-0.6 mL/min (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC).[11]

-

MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex QTRAP 6500+, Waters Xevo TQ-S, Agilent 6495).[11]

Preparation of Solutions

-

Stock Solutions: Prepare primary stock solutions of the analyte and internal standard in methanol or acetonitrile at a concentration of 1 mg/mL. Store at -20°C.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards (CS) and quality control (QC) samples. The IS working solution should be prepared at a concentration that yields a robust signal (e.g., 50 ng/mL).

Experimental Protocols

Overall Analytical Workflow

The entire process from sample receipt to final data is outlined below. This workflow is designed to ensure efficiency and minimize potential for error.

Caption: High-level workflow for the quantification of 17-Desethynyl Norethindrone Diacetate.

Step-by-Step Sample Preparation (SPE)

Causality: This SPE protocol is designed to remove both proteins and highly polar/non-polar interferences. Protein precipitation is an initial bulk clean-up step. The C18 SPE sorbent retains the analyte of interest based on hydrophobic interactions. The aqueous wash removes salts and polar contaminants, while a less polar organic wash can remove some lipids. The final elution with a strong organic solvent recovers the analyte, which is then concentrated and reconstituted in a solvent compatible with the LC mobile phase to ensure good peak shape.

-

Aliquot: Pipette 100 µL of human plasma (blank, CS, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Spike: Add 10 µL of the internal standard working solution to all tubes (except double blanks).

-

Precipitate: Add 300 µL of acetonitrile, vortex for 30 seconds, and centrifuge at 14,000 rpm for 10 minutes.

-

Condition SPE: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of Type I water.

-

Load: Transfer the supernatant from step 3 to the conditioned SPE cartridge.

-

Wash: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.

-

Dry: Dry the cartridge under vacuum or nitrogen for 2-5 minutes.

-

Elute: Elute the analyte with 1 mL of acetonitrile into a clean collection tube.

-

Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute: Reconstitute the dried extract in 100 µL of 50:50 acetonitrile/water, vortex, and transfer to an autosampler vial for analysis.

LC-MS/MS Conditions

Causality: A C18 column is the standard for steroid analysis due to its hydrophobic nature. A gradient elution is used to ensure that more polar matrix components elute early, while the analyte is retained and then eluted with a higher organic concentration, providing a sharp peak and good resolution. Formic acid or ammonium acetate is added to the mobile phase to promote protonation of the analyte ([M+H]+), which is essential for ESI+ sensitivity. The MS/MS parameters are selected to be highly specific; the precursor ion (Q1) is the protonated molecule, and the product ion (Q3) is a stable, characteristic fragment, ensuring that only the analyte of interest is quantified.

| Parameter | Recommended Condition |

| LC Column | Reversed-phase C18, e.g., 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

| LC Gradient | Start at 30% B, ramp to 95% B over 3 min, hold for 1 min, return to 30% B and re-equilibrate. |

| Ionization Mode | ESI Positive |

| MRM Transition | Analyte: 359.2 -> 299.2 (hypothetical); IS: 362.2 -> 302.2 (hypothetical) |

| Source Temp. | 500°C |

| IonSpray Voltage | 5500 V |

Note: MRM transitions and collision energies must be empirically optimized by infusing a pure standard of the analyte.

Bioanalytical Method Validation

A bioanalytical method is only trustworthy if it has been thoroughly validated to prove it is fit for its intended purpose.[12] The validation process follows a structured approach, assessing key parameters as mandated by regulatory agencies like the FDA and EMA.[2][13]

Caption: Key parameters for a comprehensive bioanalytical method validation.

Validation Protocol & Acceptance Criteria

The following table summarizes the experiments performed during validation and the typical acceptance criteria based on regulatory guidance.[1][14]

| Parameter | Experiment Description | Acceptance Criteria |

| Selectivity | Analyze at least 6 different blank plasma lots for interferences at the retention time of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS. |

| Linearity & Range | Analyze a calibration curve with at least 6 non-zero standards over the expected concentration range. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). |

| Accuracy & Precision | Analyze QC samples at LLOQ, Low, Medium, and High concentrations in replicate (n=5) on at least 3 different days. | Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ). |

| Recovery | Compare the analyte peak area from pre-extraction spiked samples to post-extraction spiked samples at 3 concentrations (Low, Med, High). | Recovery should be consistent, precise, and reproducible. |

| Matrix Effect | Compare the analyte peak area in post-extraction spiked samples from 6 different plasma lots to the peak area in a neat solution. | The CV of the IS-normalized matrix factor should be ≤15%. |

| Stability | Assess analyte stability in plasma under various conditions: 3 freeze-thaw cycles, 24h at room temp (bench-top), long-term storage at -80°C, and post-preparative stability in the autosampler. | Mean concentrations of stability samples must be within ±15% of nominal (freshly prepared) samples. |

Example Data Presentation

Table 1: Example Inter-day Accuracy and Precision Data

| QC Level | Nominal Conc. (ng/mL) | N | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (CV%) |

|---|---|---|---|---|---|

| LLOQ | 0.10 | 15 | 0.11 | 110.0 | 12.5 |

| Low QC | 0.30 | 15 | 0.29 | 96.7 | 8.9 |

| Mid QC | 5.00 | 15 | 5.15 | 103.0 | 6.2 |

| High QC | 15.0 | 15 | 14.7 | 98.0 | 5.5 |

Conclusion

This application note provides a comprehensive, step-by-step protocol for the quantification of 17-Desethynyl Norethindrone Diacetate in human plasma using LC-MS/MS. The outlined method, incorporating solid-phase extraction and UPLC-MS/MS, is shown to be a scientifically sound approach for achieving the sensitivity, selectivity, and accuracy required for regulated bioanalysis. The detailed validation framework ensures that the method is trustworthy and generates reliable data to support drug development and research professionals.

References

- Title: USFDA guidelines for bioanalytical method validation Source: SlideShare URL

- Title: 17-Desethynyl Norethindrone Diacetate - CymitQuimica Source: CymitQuimica URL

-

Title: Bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

-

Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: KCAS Bio URL: [Link]

-

Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers Source: AIT Bioscience URL: [Link]

-

Title: European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Source: Future Science URL: [Link]

-

Title: FDA issues final guidance on bioanalytical method validation Source: GaBI Journal URL: [Link]

-

Title: Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation Source: PMC (PubMed Central) URL: [Link]

-

Title: Development and validation of an expanded panel of progestins using liquid chromatography-tandem triple quadrupole mass spectrometry (LC-MS/MS) to monitor protocol compliance in hormonal contraceptive pharmacokinetic/pharmacodynamic studies Source: PMC (PubMed Central) URL: [Link]

-

Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: 17-Desethynyl Norethindrone Diacetate | C22H30O4 Source: PubChem URL: [Link]

-

Title: LC-MS/MS Steroid Analysis Solutions for Clinical Research Source: Phenomenex URL: [Link]

-

Title: ICH guideline M10 Step2b on bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]

-

Title: Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites Source: PLOS ONE URL: [Link]

-

Title: Development and Validation of LC-MS/MS Assay for the Quantification of Progesterone in Rat Plasma and its Application to Pharmacokinetic Studies Source: Journal of Chromatographic Science URL: [Link]

-

Title: Bioanalytical method validation emea Source: SlideShare URL: [Link]

-

Title: European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Source: Bioanalysis Zone URL: [Link]

-

Title: LC-MS/MS Method for Rapid Quantification of Progesterone in Rabbit Plasma and Its Application in a Pharmacokinetic Study of the Transdermal Formulation Source: PMC (PubMed Central) URL: [Link]

-

Title: 17-DESETHYNYL NORETHINDRONE DIACETATE Source: FDA Global Substance Registration System (GSRS) URL: [Link]

-

Title: Quantitative Determination of a Panel of Endogenous Steroids in Human Serum by LC/MS/MS Source: Agilent URL: [Link]

-

Title: A Rapid and Analytically Sensitive LC-MS Method for the Simultaneous Analysis of a Panel of Steroid Hormones for Clinical Research Source: Waters Corporation URL: [Link]

-

Title: Progesterone Metabolism in Serum Source: Agilent URL: [Link]

-

Title: 17-Desethynyl Norethindrone Diacetate Source: CRO Splendid Lab Pvt. Ltd. URL: [Link]

-

Title: Norethindrone Acetate EP Impurity E; 17-Desethynyl Norethindrone Diacetate Source: SynThink URL: [Link]

-

Title: Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study Source: PMC (PubMed Central) URL: [Link]

-

Title: (PDF) Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study Source: ResearchGate URL: [Link]

-

Title: Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study Source: Semantic Scholar URL: [Link]

-

Title: Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study Source: PubMed URL: [Link]

-

Title: A Validated LC-MS/MS Method for Quantification of Norethindrone in Human Plasma Source: International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS) URL: [Link]

Sources

- 1. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]

- 2. resolvemass.ca [resolvemass.ca]

- 3. FDA issues final guidance on bioanalytical method validation [gabionline.net]

- 4. 17-Desethynyl Norethindrone Diacetate | CymitQuimica [cymitquimica.com]

- 5. 17-Desethynyl Norethindrone Diacetate | C22H30O4 | CID 11013778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. 17-Desethynyl Norethindrone Diacetate | 66964-58-7 | Splendid Lab | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 8. phenomenex.cn [phenomenex.cn]

- 9. Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites | PLOS One [journals.plos.org]

- 10. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

- 12. ema.europa.eu [ema.europa.eu]

- 13. tandfonline.com [tandfonline.com]

- 14. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Application Note: Advanced Sample Preparation and Extraction Techniques for 17-Desethynyl Norethindrone Diacetate (EP Impurity E)

Target Audience: Analytical Researchers, Formulation Scientists, and QA/QC Drug Development Professionals

Executive Summary